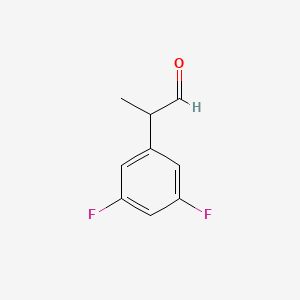

2-(3,5-Difluorophenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXRHWAUZZGTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3,5 Difluorophenyl Propanal

Regioselective and Stereoselective Synthesis Routes to 2-(3,5-Difluorophenyl)propanal

Achieving high regioselectivity (i.e., the formation of the branched aldehyde over the linear isomer) and enantioselectivity is paramount in the synthesis of this compound. The two primary retrosynthetic pathways considered are the transition metal-catalyzed hydroformylation of 1,3-difluoro-5-vinylbenzene and the catalytic α-arylation of propanal or its derivatives.

Asymmetric catalysis is the cornerstone for producing enantiomerically enriched this compound. This involves the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. sigmaaldrich.com The catalyst, typically a complex of a transition metal with a chiral ligand or a metal-free organocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other. sigmaaldrich.com For the synthesis of α-aryl aldehydes, catalytic systems must be designed to effectively control the stereochemistry at the newly formed, enolizable benzylic stereocenter. organic-chemistry.orgnih.gov

Organocatalysis offers a powerful, metal-free alternative for the asymmetric synthesis of chiral aldehydes. The enantioselective α-arylation of aldehydes can be achieved through enamine catalysis. nih.gov In this approach, a primary or secondary amine catalyst reacts with propanal to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophilic arylating agent.

A notable advancement in this area is Singly Occupied Molecular Orbital (SOMO) catalysis. nih.govacs.org This strategy involves the one-electron oxidation of a chiral enamine, formed from propanal and a chiral secondary amine catalyst (e.g., a MacMillan catalyst), to generate a 3π-electron radical cation. nih.gov This electrophilic radical can then undergo an enantioselective reaction with an electron-rich aromatic coupling partner. nih.govacs.org For the synthesis of this compound, this would typically be an intramolecular reaction, but intermolecular variants have also been developed. nih.gov

Another organocatalytic approach involves the use of a chiral primary amino acid catalyst to perform the α-allylation or propargylation of α-branched aldehydes, establishing a method for creating quaternary carbon stereocenters that could be adapted for arylation reactions. researchgate.net

| Catalyst/Reagent System | Substrate | Yield (%) | ee (%) | Reference |

| Chiral Imidazolidinone / Oxidant | Aldehyde with pendent aryl group | ≥70 | ≥90 | nih.gov |

| CuBr / Chiral Amine | Propanal / Diaryliodonium Salt | High | High | organic-chemistry.orgnih.gov |

| Chiral Primary Amino Acid | α-Branched Aldehyde / Alkyl Halide | up to 87 | up to 96 | researchgate.net |

This table presents illustrative data from organocatalytic α-functionalization of aldehydes, demonstrating the high levels of enantioselectivity achievable with these methods.

Transition metal catalysis provides the most direct and atom-economical route to this compound via the asymmetric hydroformylation of 1,3-difluoro-5-vinylbenzene. wikipedia.orgmt.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. wikipedia.org The key to success is the use of a catalyst, typically rhodium or cobalt, complexed with a chiral ligand to control both regioselectivity (favoring the branched aldehyde) and enantioselectivity. mt.commdpi.com

Rhodium complexes with chiral diphosphine ligands, such as Ph-bpe, have been shown to be highly effective for the asymmetric hydroformylation of vinyl arenes, achieving high branched-to-linear ratios and excellent enantioselectivity. rsc.orgrsc.org The reaction of vinyl arenes bearing electron-withdrawing groups, such as fluorine atoms, has been shown to proceed smoothly. rsc.org

More recently, copper hydride (CuH) catalysis has emerged as a powerful method for the formal hydroformylation of vinyl arenes. acs.orgchemistryviews.orgnih.gov This approach uses a simple orthoester as the C1 source, activated by a mild Lewis acid like zinc triflate, avoiding the need for high-pressure carbon monoxide and hydrogen gas. acs.orgchemistryviews.org This method provides exclusively the branched α-aryl acetal (B89532) products, which can be readily hydrolyzed to the desired aldehyde, with high enantioselectivity across a broad range of substrates. acs.orgnih.gov

| Substrate (Vinyl Arene) | Catalyst System | b/l ratio | ee (%) | Reference |

| Styrene | Rh(acac)(CO)₂ / Ph-bpe | 95/5 | 92 | rsc.org |

| 4-Fluorostyrene | Rh(acac)(CO)₂ / Ph-bpe | 94/6 | 89 | rsc.org |

| 4-Chlorostyrene | Rh(acac)(CO)₂ / Ph-bpe | 92/8 | 88 | rsc.org |

| Various Vinyl Arenes | CuH / Chiral Ligand | >99:1 | up to 96 | acs.org |

This table summarizes typical results for the asymmetric hydroformylation of various substituted styrenes, indicating the expected high regio- and enantioselectivity for the synthesis of this compound from 1,3-difluoro-5-vinylbenzene.

An alternative transition metal-catalyzed approach is the direct α-arylation of aldehyde derivatives. For instance, a catalytic system featuring Cu(I) and chiral bis(phosphine) dioxides has been developed for the enantioselective α-arylation of silyl (B83357) enol ethers of noncyclic ketones, a methodology that could be extended to aldehyde-derived substrates. nih.gov

Novel Reagents and Precursors in the Synthesis of this compound

The development of novel reagents and the availability of suitable precursors are critical for advancing the synthesis of this compound.

For the hydroformylation route, the key precursor is 1,3-difluoro-5-vinylbenzene . Its synthesis can be approached through standard methods of vinyl group installation on an aromatic ring.

For the α-arylation pathway, the precursors are a propanal synthon and an electrophilic 3,5-difluorophenyl source.

Propanal Synthons : While propanal itself can be used, silyl enol ethers of propanal are often employed in transition metal-catalyzed arylations to avoid issues with self-condensation. nih.gov

Arylating Agents : Diaryliodonium salts, such as (3,5-difluorophenyl)(phenyl)iodonium triflate, have been identified as highly effective and stable arylating agents for the α-arylation of carbonyl compounds under both metal-catalyzed and metal-free conditions. researchgate.netmdpi.com

A significant innovation in hydroformylation is the use of formaldehyde (B43269) as a substitute for synthesis gas (a mixture of CO and H₂). rsc.orgrsc.org This approach is highly atom-economical and simplifies the operational setup by avoiding the handling of high-pressure toxic gases. rsc.org A single rhodium catalyst can facilitate both the decarbonylation of formaldehyde to generate CO and H₂ in situ and the subsequent asymmetric hydroformylation of the alkene. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing yield, regioselectivity, and enantioselectivity while minimizing reaction times and catalyst loading. iiste.org

For asymmetric hydroformylation , key parameters to optimize include:

Catalyst and Ligand : The choice of metal (e.g., Rh, Cu) and the specific chiral ligand is the most critical factor influencing selectivity. rsc.orgacs.orgresearchgate.net The electronic and steric properties of the ligand must be tuned for the specific substrate. mdpi.com

Pressure : The partial pressures of carbon monoxide and hydrogen (or the concentration of the syngas surrogate like formaldehyde) affect the reaction rate and catalyst stability. wikipedia.org

Temperature : Temperature influences the reaction rate but can also impact selectivity and lead to side reactions or catalyst degradation. Optimal temperatures typically range from 40 to 200 °C. wikipedia.org

Solvent : The choice of solvent can affect catalyst solubility, stability, and activity.

For organocatalytic α-arylation , optimization involves:

Catalyst Structure and Loading : The structure of the chiral amine catalyst directly impacts enantioselectivity. Catalyst loading is typically between 5-20 mol%. nih.gov

Arylating Agent : The nature of the leaving group and the counter-ion on the diaryliodonium salt can influence reactivity. researchgate.net

Solvent and Additives : The solvent system and the presence of acids or bases can affect the formation and reactivity of the enamine intermediate.

Statistical methods, such as central composite design, can be employed to systematically investigate the effects of multiple variables and identify the optimal conditions for the reaction. iiste.orgresearchgate.net

Flow Chemistry Applications in the Preparation of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including improved safety, enhanced heat and mass transfer, and simplified scale-up. nih.govacs.org

The synthesis of this compound is well-suited for adaptation to a flow process. For instance, an organocatalytic α-arylation could be performed using an immobilized chiral catalyst packed into a column (a packed-bed reactor). nih.gov A solution of propanal and the 3,5-difluorophenylating agent would be continuously passed through the reactor. This setup allows for easy separation of the product from the catalyst, catalyst recycling, and extended operational times. nih.gov

Flow chemistry is particularly advantageous for hydroformylation, as it allows for the safe handling of hazardous gases like carbon monoxide under high pressure. nih.gov A tube-in-tube reactor or a simple coil reactor can be used to ensure efficient gas-liquid mixing and precise temperature control, minimizing the risk of runaway reactions. acs.org The integration of multiple reaction steps in a continuous sequence (telescoped synthesis) can further enhance efficiency, for example, by coupling the hydroformylation step with an immediate reduction to the corresponding alcohol or oxidation to the carboxylic acid. nih.gov

Mechanistic Investigations into the Reactivity of 2 3,5 Difluorophenyl Propanal

Reaction Pathways of the Aldehyde Functionality in 2-(3,5-Difluorophenyl)propanal

The aldehyde group in this compound is a key center of reactivity, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles.

Aldol (B89426), Knoevenagel, and Related Condensation Reactions of this compound

Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis that involve aldehydes or ketones. wikipedia.orgsigmaaldrich.com

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. chemguide.co.uk this compound can act as the electrophilic partner in crossed-aldol reactions, particularly with ketones or other aldehydes that can readily form an enolate. masterorganicchemistry.comlibretexts.org For a successful crossed-aldol reaction with a single desired product, conditions are typically chosen where one carbonyl partner, in this case, this compound, cannot form an enolate or where one partner is significantly more acidic. libretexts.org The self-condensation of this compound is also possible, where one molecule acts as the enolate donor and another as the electrophilic acceptor.

The general mechanism involves the deprotonation of an α-hydrogen to form a nucleophilic enolate, which then attacks the carbonyl carbon of a second aldehyde molecule. masterorganicchemistry.comwikipedia.org Subsequent protonation yields the aldol addition product. This product can then undergo dehydration, often promoted by heat, to form an α,β-unsaturated aldehyde. wikipedia.org

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is generated from an active methylene (B1212753) compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z). wikipedia.orgsigmaaldrich.com Common active methylene compounds include diethyl malonate and malononitrile. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org

In this reaction, this compound serves as the electrophilic aldehyde. The mechanism begins with the deprotonation of the active methylene compound by the base to form a stabilized carbanion. This carbanion then attacks the carbonyl carbon of this compound. The resulting intermediate is subsequently dehydrated to yield a stable α,β-unsaturated product. wikipedia.org

| Reaction | Nucleophile/Partner | Catalyst | Product Type |

| Self-Aldol Condensation | This compound | Base (e.g., NaOH) | β-hydroxy aldehyde / α,β-unsaturated aldehyde |

| Crossed-Aldol Condensation | Ketone (e.g., Acetone) | Base or Acid | β-hydroxy ketone / α,β-unsaturated ketone |

| Knoevenagel Condensation | Diethyl malonate | Weak Base (e.g., Piperidine) | α,β-unsaturated ester |

| Knoevenagel Condensation | Malononitrile | Weak Base (e.g., Piperidine) | α,β-unsaturated nitrile |

Nucleophilic Additions to the Carbonyl Group of this compound

The polarized carbonyl group of this compound readily undergoes nucleophilic addition. Strong nucleophiles, such as Grignard reagents and organolithium compounds, add irreversibly to the carbonyl carbon. mnstate.edumasterorganicchemistry.com

Grignard Reactions: Grignard reagents (R-Mg-X) are potent nucleophiles that react with aldehydes to produce secondary alcohols upon acidic workup. mnstate.eduwisc.edu The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide, would proceed via the nucleophilic attack of the methyl carbanion on the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated during the workup to yield 1-(3,5-difluorophenyl)propan-2-ol. chemguide.co.uk It is crucial to conduct Grignard reactions under anhydrous conditions as these reagents are strong bases and will react with water. chemguide.co.uk

The general mechanism for the addition of a Grignard reagent to an aldehyde is as follows:

Nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.

Formation of a tetrahedral magnesium alkoxide intermediate.

Protonation of the alkoxide in a subsequent acidic workup step to yield the final alcohol product.

| Nucleophile | Reagent Example | Product Class (after workup) |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Organolithium | Butyllithium (CH₃CH₂CH₂CH₂Li) | Secondary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

Oxidative and Reductive Transformations of this compound

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The oxidation of this compound would yield 2-(3,5-Difluorophenyl)propanoic acid.

Reduction: The reduction of this compound to the corresponding primary alcohol, 2-(3,5-difluorophenyl)propan-1-ol, can be achieved using several reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. bldpharm.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.orgnih.gov This is followed by protonation of the resulting alkoxide to give the alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Reactivity Profiles of the 3,5-Difluorophenyl Moiety in this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the two fluorine atoms.

Electrophilic Aromatic Substitution on the Difluorophenyl Ring of this compound

Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution (EAS) due to its ability to donate a lone pair of electrons through resonance. However, due to its high electronegativity, it is also a strongly deactivating group via the inductive effect. In this compound, the two fluorine atoms are meta to each other, and their deactivating effects are additive, making the ring significantly less reactive towards electrophiles compared to benzene.

For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the electrophile is the nitronium ion (NO₂⁺). libretexts.org The reaction would proceed slowly and would likely yield a mixture of isomers.

| Position | Electronic Effect of Fluorines | Steric Hindrance | Overall Suitability for EAS |

| C2 | Activated by one F (ortho), deactivated by one F (meta) | Moderate | Possible |

| C4 | Activated by one F (ortho), deactivated by one F (para) | Low | Favorable |

| C6 | Activated by one F (para), deactivated by one F (ortho) | Low | Favorable |

Nucleophilic Aromatic Substitution Involving the Fluorine Atoms in this compound

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.com In this compound, the fluorine atoms are potential leaving groups. The propanal group is an electron-withdrawing group, but it is situated meta to the fluorine atoms, which is not ideal for stabilizing the negative charge in the Meisenheimer intermediate that is characteristic of the SₙAr mechanism. mnstate.edumasterorganicchemistry.com

However, the high electronegativity of fluorine makes the carbon atoms to which they are attached highly electrophilic. Under forcing conditions with a strong nucleophile, such as an alkoxide or an amine, it is conceivable that nucleophilic aromatic substitution could occur. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a fluorine atom, forming a transient Meisenheimer complex. nih.gov The subsequent departure of the fluoride (B91410) ion would restore the aromaticity of the ring. Due to the meta-positioning of the activating group, this reaction is expected to be less facile than in systems with ortho or para activation. masterorganicchemistry.com

C-H Activation and Functionalization Strategies on the Difluorophenyl Ring of this compound

The direct functionalization of the difluorophenyl ring of this compound via C-H activation represents a modern and atom-economical approach to synthesize more complex derivatives. The presence of two fluorine atoms significantly influences the electronic properties of the aromatic ring, making the C-H bonds more acidic and potentially more susceptible to activation.

Transition-metal catalysis, particularly with palladium and rhodium, is a primary strategy for such transformations. The aldehyde functional group could potentially act as a directing group, guiding the catalyst to a specific C-H bond. However, the propanal side chain's flexibility might lead to challenges in achieving high regioselectivity.

Potential C-H Activation Strategies (Hypothetical):

| Catalyst System | Potential Directing Group Strategy | Target C-H Bond | Potential Products |

| Palladium (e.g., Pd(OAc)₂) | Transient imine formation with an amino acid ligand | Ortho-C-H | Ortho-arylated/alkenylated propanal derivatives |

| Rhodium (e.g., [RhCp*Cl₂]₂) | Coordination to the carbonyl oxygen | Ortho-C-H | Fused heterocyclic systems via annulation |

| Iridium (e.g., [Ir(cod)OMe]₂) | Borylation followed by cross-coupling | Para-C-H (steric influence) | Para-functionalized propanal derivatives |

This table is illustrative and based on general C-H activation principles. No specific experimental data for this compound has been found to substantiate these possibilities.

Detailed research would be required to determine the optimal catalyst, ligand, oxidant, and reaction conditions to achieve efficient and selective C-H functionalization of the difluorophenyl ring in this compound. Mechanistic studies would involve identifying key intermediates, determining the rate-determining step, and understanding the role of the fluorine substituents in the activation process.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The reactivity of this compound is governed by the interplay of the aldehyde functionality and the electronically modified aromatic ring. Understanding and controlling selectivity is paramount in harnessing its synthetic potential.

Chemoselectivity: The primary site of reaction is expected to be the highly reactive aldehyde group. However, under certain conditions, reactions at the aromatic ring (e.g., nucleophilic aromatic substitution) or the α-carbon could compete. For instance, in the presence of a strong base, enolate formation could lead to reactions at the α-position. The challenge lies in designing reaction conditions that selectively target one functional group over the others.

Regioselectivity: In reactions involving the difluorophenyl ring, the two fluorine atoms direct electrophilic aromatic substitution to the ortho and para positions relative to themselves (meta to the propanal group). However, for C-H activation, the directing effect of a coordinated aldehyde group would likely favor functionalization at the C2 and C6 positions of the ring. The outcome would be a competition between electronic and coordination effects.

Stereoselectivity: The carbon atom alpha to the aldehyde group is a stereocenter. Reactions involving the formation of this center or reactions on molecules where this center is already established would need to consider stereocontrol. For example, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor could yield enantiomerically enriched this compound. Subsequent reactions at the aldehyde could proceed with substrate control, or by the use of chiral catalysts to influence the stereochemical outcome.

Hypothetical Selectivity Data in a Nucleophilic Addition to the Aldehyde:

| Nucleophile | Chiral Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Grignard Reagent | None (substrate control) | Data not available | Data not available |

| Organolithium | Chiral Ligand (e.g., SPARTOs) | Data not available | Data not available |

| Silyl (B83357) Ketene Acetal (B89532) | Lewis Acid (e.g., TiCl₄) | Data not available | Data not available |

This table highlights the type of data that would be generated from dedicated research into the stereoselective reactions of this compound. Currently, no such data has been found in the scientific literature.

Applications of 2 3,5 Difluorophenyl Propanal As a Versatile Synthetic Building Block

Synthesis of Complex Organic Molecules from 2-(3,5-Difluorophenyl)propanal

Construction of Heterocyclic Systems Utilizing this compound

No specific examples of the use of this compound in the synthesis of heterocyclic systems have been reported in the peer-reviewed scientific literature.

Natural Product Synthesis Strategies Incorporating this compound

There are no documented instances of this compound being employed as a key intermediate or building block in the total synthesis of any natural products.

Diversification of Chemical Libraries via Derivatization of this compound

Information regarding the derivatization of this compound for the purpose of creating diverse chemical libraries for high-throughput screening or drug discovery is not available.

Development of Chiral Scaffolds and Ligands from this compound Derivatives

There is no published research on the synthesis of chiral scaffolds or ligands derived from this compound for applications in asymmetric catalysis or chiral recognition.

Computational and Theoretical Studies on 2 3,5 Difluorophenyl Propanal

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(3,5-Difluorophenyl)propanal

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of organic molecules. For this compound, these calculations can reveal how the presence of two fluorine atoms on the phenyl ring influences the molecule's properties compared to unsubstituted 2-phenylpropanal.

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atoms. These atoms withdraw electron density from the aromatic ring, which in turn affects the electron distribution in the entire molecule, including the propanal side chain. This inductive effect can be quantified through the calculation of various electronic descriptors.

Reactivity Descriptors:

Several reactivity descriptors derived from DFT calculations can be used to predict the chemical behavior of this compound. These descriptors are based on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): Chemical hardness is a measure of the resistance to a change in electron distribution. It is proportional to the HOMO-LUMO gap. A harder molecule is less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The presence of electron-withdrawing fluorine atoms is expected to increase the electrophilicity of this compound, making it more susceptible to nucleophilic attack, particularly at the carbonyl carbon.

A representative set of calculated reactivity descriptors for this compound, based on typical values for similar aromatic aldehydes, is presented in the interactive table below.

| Descriptor | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Indicates the electron-donating ability. A lower value suggests a weaker electron donor. |

| LUMO Energy | -1.2 | Indicates the electron-accepting ability. A lower value suggests a stronger electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 6.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Potential (μ) | -4.35 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | 3.15 | A higher value indicates greater resistance to changes in electron distribution. |

| Electrophilicity Index (ω) | 3.01 | A higher value indicates a greater capacity to accept electrons. |

Conformational Analysis and Stereochemical Preferences of this compound

The flexibility of the propanal side chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and to determine the energy barriers for interconversion between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation.

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic search of the potential energy surface of the molecule. The primary rotational degrees of freedom are around the C-C single bonds of the propanal side chain and the bond connecting the phenyl ring to the side chain.

For analogous compounds like 2'-fluoro-substituted acetophenone (B1666503) derivatives, it has been shown that there is a strong preference for conformations that minimize steric hindrance and electrostatic repulsion. In the case of this compound, the rotation around the bond between the chiral center and the phenyl ring will be of particular interest. The two fluorine atoms in the meta positions create a specific electrostatic potential on the face of the ring, which will influence the preferred orientation of the propanal moiety.

The stereochemistry of this compound is centered at the C2 of the propanal chain, which is a chiral center. Computational studies can help in understanding the relative stabilities of the R and S enantiomers, although in the absence of a chiral environment, they are energetically identical. More importantly, these studies can predict the preferred diastereomeric transition states in reactions involving this chiral center, which is fundamental to understanding and predicting the stereochemical outcome of such reactions.

A representative potential energy surface scan for the rotation around the C(phenyl)-C(propanal) bond would likely show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The relative energies of these conformers would be influenced by the steric bulk of the aldehyde and methyl groups, as well as electrostatic interactions with the difluorinated phenyl ring.

Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, several types of reactions can be modeled, including:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. Computational modeling can be used to study the addition of various nucleophiles and to understand how the electronic effects of the difluorophenyl group influence the reactivity of the carbonyl carbon. The transition state for such a reaction would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon and the partial breaking of the C=O pi bond.

Reactions at the α-carbon: The presence of the chiral center at the α-carbon makes reactions at this position, such as enolate formation and subsequent alkylation, stereochemically interesting. Computational modeling can predict the facial selectivity of these reactions.

Electrophilic aromatic substitution: Although the difluorophenyl ring is deactivated by the electron-withdrawing fluorine atoms, it can still undergo electrophilic substitution. Theoretical calculations can predict the regioselectivity of such reactions, indicating which positions on the ring are most susceptible to attack.

Transition State Theory (TST) is a fundamental concept used in conjunction with computational chemistry to understand reaction rates. TST posits that the rate of a reaction is determined by the concentration of the activated complex (the species at the transition state) and the frequency with which it converts to the product. By calculating the Gibbs free energy of the reactants and the transition state, the activation free energy (ΔG‡) can be determined, which is directly related to the reaction rate constant via the Eyring equation.

A hypothetical reaction coordinate diagram for the nucleophilic addition of a generic nucleophile to this compound would show the relative energies of the reactants, the transition state, and the product. The activation energy would be the energy difference between the reactants and the transition state.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation of this compound Reactions

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and for following the progress of a chemical reaction. For this compound, the prediction of NMR, IR, and UV-Vis spectra can provide a "fingerprint" of the molecule and its potential reaction intermediates and products.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated with good accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in the assignment of experimental spectra and can be particularly useful for distinguishing between different isomers or conformers. For this compound, predicting the ¹⁹F NMR spectrum is of particular interest due to the presence of the two fluorine atoms.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the aldehyde group. The calculated frequency of the C=O stretch would be expected to be influenced by the electronic effects of the difluorophenyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. For this compound, the predicted spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group.

The following interactive table provides representative predicted spectroscopic data for this compound based on computational studies of analogous compounds.

| Spectroscopic Technique | Predicted Signature | Notes |

|---|---|---|

| ¹H NMR | Aldehydic proton (CHO): ~9.7 ppm (triplet); Aromatic protons: ~6.8-7.2 ppm (multiplets); Methine proton (CH): ~3.6 ppm (quartet); Methyl protons (CH₃): ~1.4 ppm (doublet) | Chemical shifts are relative to TMS. Coupling patterns are predicted based on neighboring protons. |

| ¹³C NMR | Carbonyl carbon (C=O): ~200 ppm; Aromatic carbons: ~110-165 ppm (with C-F coupling); Methine carbon (CH): ~50 ppm; Methyl carbon (CH₃): ~15 ppm | The aromatic region will show characteristic splitting patterns due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms, expected in the typical range for aryl fluorides. | The exact chemical shift is sensitive to the electronic environment. |

| IR Spectroscopy | C=O stretch: ~1730 cm⁻¹; C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹; Aromatic C=C stretches: ~1600, 1480 cm⁻¹; C-F stretches: ~1100-1300 cm⁻¹ | The C=O stretching frequency is a strong, characteristic band. |

| UV-Vis Spectroscopy | λmax for π → π* transitions: ~260 nm; λmax for n → π* transition: ~310 nm | The n → π* transition is typically weaker than the π → π* transitions. |

Advanced Analytical Methodologies for Research on 2 3,5 Difluorophenyl Propanal

Spectroscopic Techniques for Elucidating Reaction Mechanisms of 2-(3,5-Difluorophenyl)propanal

Spectroscopic analysis is fundamental to confirming the structure of this compound and tracking its chemical changes to understand reaction pathways. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for this purpose, providing detailed information about the molecule's atomic connectivity and functional groups.

In a typical reaction, such as an asymmetric synthesis, NMR spectroscopy allows for the direct observation of both reactants and products. The unique chemical environment of each nucleus results in a distinct signal, and by integrating these signals, the relative concentrations of different species in the reaction mixture can be determined over time.

¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The aldehydic proton of this compound is particularly diagnostic, appearing far downfield (typically 9.5-10.0 ppm).

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group has a characteristic chemical shift in the 190-205 ppm range. bhu.ac.inlibretexts.org The substitution pattern on the aromatic ring can be confirmed by the number and splitting of the carbon signals.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and powerful technique. It can provide clear signals for the fluorine atoms on the phenyl ring, helping to monitor reactions at the aromatic core or confirm the identity of fluorine-containing intermediates.

By acquiring spectra at various points during a reaction, kinetic data can be extracted, and transient intermediates may be identified, offering critical insights into the reaction mechanism.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~9.7 | Doublet (d) | ~1.5 Hz | -CHO (Aldehyde) |

| ~7.0 - 7.2 | Multiplet (m) | - | Ar-H (Aromatic) | |

| ~3.7 | Quartet (q) | ~7.0 Hz | -CH- (Methine) | |

| ~1.5 | Doublet (d) | ~7.0 Hz | -CH₃ (Methyl) | |

| ¹³C NMR | ~201 | Singlet | - | C=O (Aldehyde) |

| ~163 | Doublet | J(C,F) ≈ 250 Hz | C-F (Aromatic) | |

| ~142 | Triplet | J(C,F) ≈ 10 Hz | C-CH (Aromatic, ipso) | |

| ~112 | Triplet | J(C,F) ≈ 25 Hz | C-H (Aromatic, ortho to F) | |

| ~104 | Triplet | J(C,F) ≈ 25 Hz | C-H (Aromatic, para to F) | |

| ~52 | Singlet | - | -CH- (Methine) | |

| ~14 | Singlet | - | -CH₃ (Methyl) |

Chromatographic Methods for Stereoisomer Separation and Enantiomeric Excess Determination of this compound

Since this compound is a chiral molecule, existing as (R) and (S) enantiomers, methods to separate these stereoisomers and quantify their relative amounts are essential. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for this purpose. heraldopenaccess.us

The separation relies on the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers. These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated high efficacy in resolving enantiomers of 2-arylpropionic acid derivatives, which are structurally analogous to this compound. nih.govsigmaaldrich.com

Once separated, the enantiomeric excess (ee), a measure of chiral purity, can be calculated from the relative peak areas of the two enantiomers in the chromatogram. This is a critical quality control metric in asymmetric synthesis.

| Parameter | Chiral HPLC Method | Chiral GC Method |

| Column | Chiralpak® ID (Amylose tris(3-chlorophenylcarbamate)) | Cyclodextrin-based (e.g., Supelco ALPHA DEX™ 120) |

| Dimensions | 250 mm x 4.6 mm, 5 µm | 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Gas | n-Hexane / 2-Propanol (90:10, v/v) | Helium (Carrier Gas) |

| Flow Rate/Program | 1.0 mL/min | 100°C isothermal |

| Detector | UV at 254 nm | Flame Ionization Detector (FID) |

| Expected Result | Baseline separation of (R) and (S) enantiomers. | Separation of enantiomers with distinct retention times. |

| Calculation | ee (%) = [ | (Area₁ - Area₂) |

Real-Time Reaction Monitoring Strategies for this compound Transformations

Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics, the influence of process parameters, and the potential formation of transient intermediates or byproducts. Real-time reaction monitoring using in-situ spectroscopic techniques provides continuous data throughout the course of a reaction without the need for manual sampling. mt.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ use an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction mixture. yale.eduyoutube.com By monitoring characteristic vibrational bands, it is possible to track the disappearance of a reactant's carbonyl stretch and the appearance of a product's corresponding band in real-time. This allows for rapid optimization of parameters like temperature and catalyst loading. beilstein-journals.org

FlowNMR Spectroscopy: This technique involves flowing the reaction mixture from a reactor through the NMR spectrometer, enabling the acquisition of high-resolution spectra at frequent intervals. rsc.org FlowNMR is exceptionally powerful for identifying and quantifying all NMR-active species simultaneously, including reactants, intermediates, products, and byproducts. rsc.orgresearchgate.net This provides a comprehensive kinetic profile of the transformation, which is invaluable for mechanistic studies and process development. beilstein-journals.org

These Process Analytical Technologies (PAT) are crucial for developing robust, efficient, and safe chemical processes for the synthesis of this compound.

| Technique | Monitored Species | Data Obtained | Application in Research |

| In-situ FTIR | Reactant (e.g., starting material C=O stretch), Product (aldehyde C=O stretch) | Concentration vs. Time profiles, Reaction initiation, Endpoint determination | Rapid screening of reaction conditions (temperature, pressure, catalyst concentration). |

| FlowNMR | Reactant, Product, Catalyst, Intermediates, Byproducts | Quantitative concentration of all species vs. Time, Reaction rates, Kinetic modeling | Detailed mechanistic investigation, Identification of rate-determining steps, Process optimization. |

Catalytic Strategies Involving 2 3,5 Difluorophenyl Propanal

2-(3,5-Difluorophenyl)propanal as a Substrate in Chemo- and Enantioselective Catalysis

The aldehyde functional group in this compound is a key site for a variety of catalytic transformations. As a substrate, it can participate in reactions that form new carbon-carbon and carbon-heteroatom bonds at the carbon atom adjacent to the carbonyl group (the α-position). The development of enantioselective methods for these transformations is crucial for synthesizing chiral molecules, which are vital in pharmaceuticals and materials science.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric functionalization of aldehydes. mdpi.comrsc.org For aldehydes like this compound, proline and its derivatives are often effective catalysts for α-functionalization reactions, including aminoxylation, amination, and chlorination. organic-chemistry.org These reactions typically proceed through an enamine intermediate, which then reacts with an electrophile. The catalyst controls the stereochemical outcome, leading to high enantiomeric excess of the desired product.

For instance, the enantioselective α-chlorination of aldehydes can be achieved using organocatalysts, providing valuable chiral building blocks that can be converted into other functional groups like epoxides. organic-chemistry.org Similarly, iridium-based metallacyclic catalysts have been used for the α-functionalization of ketones via the allylic substitution of their corresponding silyl (B83357) enol ethers, a strategy that could potentially be adapted for aldehydes. springernature.comnih.gov This method allows for the formation of C-N, C-O, C-S, and C-C bonds with a wide range of nucleophiles. nih.gov

The difluorophenyl group in this compound can influence the reactivity and selectivity of these catalytic reactions. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the α-proton and the electronic properties of the aldehyde, potentially altering reaction rates and catalyst efficiency.

Below is a representative table of potential enantioselective α-functionalization reactions applicable to 2-arylpropanals, including this compound.

| Reaction Type | Catalyst Type | Potential Product | Significance |

| α-Aminoxylation | Proline-based Organocatalyst | α-Hydroxy aldehyde derivative | Access to chiral 1,2-diols |

| α-Amination | Proline-based Organocatalyst | α-Amino aldehyde derivative | Synthesis of chiral amino acids |

| α-Chlorination | Cinchona Alkaloid derivative | α-Chloro aldehyde derivative | Precursor for chiral epoxides |

| α-Sulfenylation | Iridium Metallacycle | α-Thio aldehyde derivative | Construction of C-S bonds |

Derivatization of this compound into Catalytic Ligands or Organocatalysts

The molecular structure of this compound offers several points for modification to create new chiral ligands or organocatalysts. The aldehyde group can be transformed into other functional groups, such as amines or alcohols, which can then be incorporated into larger catalytic scaffolds.

For example, reductive amination of the aldehyde could yield a chiral amine. This amine could then be used to synthesize bifunctional organocatalysts, such as thiourea-amines or squaramide-amines. rsc.org These catalysts are known to activate both the electrophile and the nucleophile through hydrogen bonding, leading to high levels of stereocontrol in a variety of reactions. scispace.com The 3,5-difluorophenyl group would remain as a structural component of the catalyst, potentially influencing its solubility, stability, and catalytic activity through electronic and steric effects.

Alternatively, the aldehyde could be converted to a chiral alcohol, which could serve as a precursor to chiral phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors. These types of ligands are widely used in transition-metal catalysis for a range of asymmetric transformations.

The process of creating a catalyst from a starting material like this compound involves a synthetic sequence designed to install the necessary functional groups for catalytic activity while preserving the chiral center.

Photoredox and Electrochemistry Applications in the Synthesis and Transformation of this compound

Modern synthetic methods like photoredox and electrochemistry offer green and efficient pathways for chemical transformations. beilstein-journals.org These techniques utilize light or electricity, respectively, to generate reactive intermediates under mild conditions.

In the context of this compound, photoredox catalysis could be employed for its synthesis or subsequent reactions. For instance, the generation of a radical at the α-position of the aldehyde could enable coupling reactions that are difficult to achieve through traditional methods. Photoredox catalysis is particularly effective for the formation of C-C and C-heteroatom bonds. beilstein-journals.org

Electrochemistry provides another avenue for the transformation of aldehydes. The electrochemical oxidation of related alcohols, such as 2-propanol, has been studied for applications in fuel cells, and similar principles could be applied to the controlled oxidation or reduction of this compound. fau.de For example, electrochemical methods could be used to mediate the coupling of the aldehyde with other molecules or to synthesize it from corresponding precursors. The 3,5-difluorophenyl group could also be a site for electrochemical modification, although this is generally more challenging than transformations at the aldehyde group.

Both photoredox catalysis and electrochemistry represent cutting-edge areas of research, and their application to specific substrates like this compound is a field with potential for future development. These methods offer the possibility of novel reactivity and more sustainable synthetic routes. beilstein-journals.org

Future Research Directions and Unexplored Avenues for 2 3,5 Difluorophenyl Propanal

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for 2-(3,5-Difluorophenyl)propanal

Future research could focus on developing bespoke ML models trained on datasets containing reactions of fluorinated aromatic compounds. These models, such as Graph Neural Networks (GNNs) that represent molecules as graphs or sequence-to-sequence models that treat reactions like a language, could predict various outcomes for reactions involving this compound. chemcopilot.com By inputting the aldehyde and potential reactants, the AI could forecast product structures, reaction yields, and optimal conditions, thereby minimizing trial-and-error experimentation. rjptonline.org This predictive power would streamline the synthesis of novel compounds for pharmaceuticals or material science. dartmouth.edu

The table below illustrates hypothetical predictions that a well-trained AI model could generate for the alkylation of this compound, showcasing how different reagents might influence the reaction's success.

| Reagent | Catalyst | Predicted Product | Predicted Yield (%) | Predicted Confidence Level |

| Methylmagnesium Bromide | None | 2-(3,5-Difluorophenyl)-1-butanol | 85 | 0.92 |

| Ethylmagnesium Chloride | CeCl₃ | 2-(3,5-Difluorophenyl)-1-pentanol | 78 | 0.88 |

| Propyl Lithium | CuI | 2-(3,5-Difluorophenyl)-1-hexanol | 65 | 0.81 |

| Sodium Borohydride (B1222165) | Methanol | 2-(3,5-Difluorophenyl)propan-1-ol | 95 | 0.98 |

This table is interactive. Users can sort the data by clicking on the column headers.

This computational approach would not only accelerate research but also allow chemists to prioritize synthetic routes that are most likely to be successful, saving valuable time and resources. chemai.io

Sustainable Synthesis and Green Chemistry Approaches to this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of this compound is a critical area for future research, ensuring that its production is environmentally benign and economically viable. nih.gov

Current synthetic routes may rely on traditional methods that involve hazardous reagents or generate significant waste. Future research should explore alternative, sustainable pathways. This could involve the use of biocatalysts, such as enzymes, which operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing by-product formation. Another avenue is the exploration of green solvents, such as water or supercritical fluids, to replace volatile and often toxic organic solvents. nih.gov Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and energy consumption. researchgate.net

The following table compares a hypothetical traditional synthesis route with a potential green chemistry alternative, highlighting the improvements in environmental impact.

| Parameter | Traditional Synthesis Route | Hypothetical Green Synthesis Route |

| Starting Materials | Petroleum-derived precursors | Bio-derived feedstocks (e.g., from furfural) mdpi.com |

| Solvent | Dichloromethane, Toluene | Water, Ethanol, or Ionic Liquids mdpi.com |

| Catalyst | Stoichiometric strong acids/bases | Reusable solid acid catalyst or biocatalyst |

| Energy Input | High temperature, long reaction times | Microwave irradiation, room temperature researchgate.net |

| Atom Economy | Moderate | High |

| Waste Generation | Significant solvent and by-product waste | Minimal waste, recyclable catalyst and solvent |

This table is interactive. Users can sort the data by clicking on the column headers.

By focusing on these sustainable practices, the production of this compound can align with the growing demand for environmentally responsible chemical manufacturing. rsc.org

Expanding the Scope of Synthetic Applications for this compound in Material Science Precursors

The unique structure of this compound, featuring a reactive aldehyde group and a difluorinated phenyl ring, makes it an attractive precursor for advanced materials. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.

Future research should investigate the polymerization of this compound or its derivatives to create novel fluorinated polymers. For example, the aldehyde functional group can participate in condensation reactions to form polyesters or polyimides. These materials could find applications in high-performance electronics, specialty coatings, or advanced membranes. The difluorophenyl group would be a key component in tuning the material's properties, including its refractive index, dielectric constant, and hydrophobicity.

Furthermore, this compound can serve as a building block for synthesizing liquid crystals or organic light-emitting diode (OLED) materials. The rigid aromatic core combined with the potential for further functionalization offers a platform for designing molecules with specific electronic and optical properties. For instance, it could be a precursor for creating 2,5-diaryl furans, which are known for their use in optoelectronic materials. acs.org

The table below outlines potential material science applications and the key properties that this compound could contribute.

| Material Class | Potential Application | Key Properties Imparted by Precursor |

| Fluorinated Polyesters | High-performance coatings, specialty films | Thermal stability, chemical resistance, low surface energy |

| Polyimides | Dielectric materials in microelectronics | Low dielectric constant, high thermal stability |

| Liquid Crystals | Display technologies | Modified mesophase behavior, tailored optical anisotropy |

| OLED Materials | Emitter or host layers in OLED devices | Enhanced electron transport, color tuning |

This table is interactive. Users can sort the data by clicking on the column headers.

By exploring these avenues, the synthetic utility of this compound can be expanded beyond its current scope, positioning it as a valuable component in the development of next-generation materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-difluorophenyl)propanal, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or halogen-directed coupling of fluorinated aromatic precursors. For example, fluorinated phenylacetone derivatives (e.g., 2,4-difluorophenylacetone) can undergo oxidation to yield the aldehyde . Reaction conditions such as temperature (e.g., 60–80°C for ketone oxidation) and catalyst choice (e.g., pyridinium chlorochromate vs. Swern oxidation) critically affect yield. Batch synthesis allows precise control over intermediates, while continuous flow methods improve scalability but require optimization of residence time and reagent stoichiometry . Purity is monitored via HPLC or GC-MS, with residual solvents (e.g., DCM) quantified using <sup>1</sup>H-NMR.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : <sup>19</sup>F-NMR identifies fluorine substitution patterns (e.g., para vs. meta coupling constants). <sup>13</sup>C-NMR confirms aldehyde protonation at δ ~200 ppm.

- Computational Analysis : Density Functional Theory (DFT) calculates electron distribution; the electron-withdrawing fluorine atoms reduce aromatic ring electron density, enhancing electrophilicity at the aldehyde group .

- Physical Properties : LogP (2.23) and Polar Surface Area (PSA, 42.85 Ų) predict membrane permeability and solubility, relevant for biological assays .

Advanced Research Questions

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

- Methodological Answer : The aldehyde group is prone to hydration or polymerization. Stabilization approaches include:

- Protecting Groups : Forming acetals (e.g., with ethylene glycol) under anhydrous conditions.

- Low-Temperature Storage : Storing at –20°C in amber vials with molecular sieves to prevent moisture ingress.

- In Situ Generation : Using precursors like this compound diethyl acetal, which hydrolyzes to the aldehyde under mild acidic conditions (e.g., 0.1 M HCl in THF) .

Q. How does the 3,5-difluorophenyl moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine atoms direct electrophilic substitution via resonance and inductive effects. For example:

- Suzuki-Miyaura Coupling : The electron-deficient aryl ring enhances oxidative addition with Pd catalysts (e.g., Pd(PPh3)4). Meta-fluorine substituents reduce steric hindrance, favoring transmetalation with boronic acids .

- Contradictions : Some studies report reduced yields when electron-withdrawing groups compete with directing effects, necessitating ligand optimization (e.g., XPhos instead of SPhos) .

Q. What computational and experimental methods resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC50 variability) arise from differences in:

- Solvent Systems : DMSO concentration >1% may denature proteins; use lower concentrations validated by dynamic light scattering (DLS).

- Fluorine-Specific Interactions : Surface Plasmon Resonance (SPR) quantifies binding affinity to targets like kinases, where fluorine’s hydrophobic/electrostatic effects are context-dependent .

- Meta-Analysis : Compare datasets using tools like ChemBL or PubChem BioAssay, adjusting for assay parameters (e.g., pH, ionic strength) .

Data-Driven Research Questions

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Replace the aldehyde with ketones (e.g., 2-(3,5-difluorophenyl)acetone) or esters (e.g., ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate) to assess electronic effects .

- Biological Testing : Parallel screening in cancer cell lines (e.g., MCF-7) identifies aldehyde-specific cytotoxicity (EC50 ~10 µM) vs. ketone inactivity .

- Statistical Analysis : Use principal component analysis (PCA) to correlate substituent electronegativity (Hammett σ constants) with activity .

Q. What are the challenges in scaling up enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst) achieve >90% ee but require strict anhydrous conditions .

- Byproduct Management : Fluoride ion release during asymmetric hydrogenation can deactivate catalysts; scavengers like CaCO3 mitigate this .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing enantiomer drift during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.